11-Ketoprogesterone

Endocrinology Steroid Receptor Pharmacology Mineralocorticoid Signaling

11-Ketoprogesterone (CAS 516-15-4), also designated as 11-oxoprogesterone or pregn-4-ene-3,11,20-trione, is a C21 pregnane steroid characterized by a ketone substitution at the C11 position. Its molecular formula is C21H28O3, with a molecular weight of 328.45 g/mol.

Molecular Formula C21H28O3
Molecular Weight 328.4 g/mol
CAS No. 516-15-4
Cat. No. B144819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Ketoprogesterone
CAS516-15-4
SynonymsPregn-4-ene-3,11,20-trione;  11-Oxopregn-4-ene-3,20-dione;  11-Oxoprogesterone;  DG 322A;  Ketogestin;  Ketoprogesterone;  STX 124;  U 1258;  Δ4-Pregnene-3,11,20-trione
Molecular FormulaC21H28O3
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C
InChIInChI=1S/C21H28O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-17,19H,4-9,11H2,1-3H3/t15-,16+,17-,19+,20-,21+/m0/s1
InChIKeyWKAVAGKRWFGIEA-DADBAOPHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

11-Ketoprogesterone CAS 516-15-4: Pregnane Steroid and 11-Oxo Derivative for Endocrine Research and Veterinary Applications


11-Ketoprogesterone (CAS 516-15-4), also designated as 11-oxoprogesterone or pregn-4-ene-3,11,20-trione, is a C21 pregnane steroid characterized by a ketone substitution at the C11 position [1]. Its molecular formula is C21H28O3, with a molecular weight of 328.45 g/mol [1]. This compound was historically commercialized under the brand name Ketogestin and was employed in veterinary medicine, specifically for the management of bovine ketosis [2]. Unlike progesterone, 11-ketoprogesterone exhibits distinct receptor binding profiles, divergent metabolic pathways, and unique biotransformation outcomes due to its C11 oxidation state, which critically informs its specialized utility in research and analytical chemistry [3].

Why 11-Ketoprogesterone CAS 516-15-4 Cannot Be Substituted with Generic Progesterone or 11-Hydroxy Analogs


Generic substitution with other C21 steroids is precluded by the specific, quantifiable impact of the C11 oxidation state. The presence of the 11-keto group fundamentally alters receptor engagement: 11-ketoprogesterone demonstrates a 17-fold higher affinity for the native type 1 mineralocorticoid receptor compared to its 11β-hydroxy counterpart [1]. Furthermore, its metabolic fate is distinct; microbial biotransformation studies show that while both progesterone and 11-ketoprogesterone are hydroxylated by Bacillus sp., the 11-hydroxy epimers remain entirely unaltered [2]. These data underscore that the 11-keto modification is not a minor structural variation but a critical determinant of biochemical behavior, rendering cross-class substitution scientifically invalid for research applications requiring precise molecular pharmacology or defined metabolic outcomes.

Quantitative Differentiation of 11-Ketoprogesterone from Progesterone Analogs: A Data-Driven Guide for Procurement


Mineralocorticoid Receptor Affinity: 17-Fold Greater than 11β-Hydroxyprogesterone

In a direct comparison of the reversible shuttle pair, 11-ketoprogesterone (KP) demonstrates a markedly superior affinity for the native type 1 mineralocorticoid receptor (MR) compared to 11β-hydroxyprogesterone (HOP) [1]. This quantitative difference highlights a critical functional divergence dependent on the C11 oxidation state.

Endocrinology Steroid Receptor Pharmacology Mineralocorticoid Signaling

Diabetogenic Potency: Significantly Greater Effect on Glycosuria than Progesterone

In an in vivo model using partially depancreatized, force-fed rats, 11-ketoprogesterone was compared to progesterone for its effect on exacerbating diabetes [1]. The study quantified a clear difference in metabolic impact.

Metabolism Diabetes Research Steroid Pharmacology

Microbial Biotransformation: Selective Hydroxylation at C14α vs. C6β and C14α for Progesterone

A comparative study on the influence of C11 substituents revealed that Bacillus sp. differentially hydroxylates progesterone and 11-ketoprogesterone [1]. While both compounds undergo hydroxylation, the 11-hydroxy epimers remain completely unaltered, demonstrating the unique reactivity of the 11-keto group.

Biocatalysis Steroid Chemistry Microbial Transformation

Endogenous Abundance in Neonatal Plasma: Quantified at ~23 nM via UPC2-MS/MS

Using UPC2-MS/MS to profile C11-oxy steroids in neonatal plasma, 11-ketoprogesterone was identified as the most abundant C11-oxy C21 steroid at birth [1]. This quantitative baseline is essential for understanding normal physiology and for identifying potential biomarkers.

Clinical Chemistry Neonatology Steroid Metabolomics

Metabolic Pathway Differentiation: Specific Conversion to 11-Ketodihydrotestosterone (11KDHT) via Backdoor Pathway

In vitro studies in LNCaP prostate cancer cells demonstrate that 11-ketoprogesterone is a direct precursor to the potent androgen 11-ketodihydrotestosterone (11KDHT) through the backdoor steroid pathway [1]. This metabolic route, catalyzed by 11βHSD2, SRD5A, and AKR1C2, is distinct from the classical pathway of progesterone metabolism.

Steroid Metabolism Androgen Biology Enzymology

Analytical Selectivity: HPLC Resolution from Cortisol and Related Steroids

In the development of a cortisol-imprinted polymer for HPLC, the chromatographic selectivity was evaluated for a panel of steroids including cortisol, cortisone, progesterone, and 11-ketoprogesterone [1]. The study confirmed that 11-ketoprogesterone can be effectively separated and distinguished from other closely related C21 steroids under the defined conditions.

Analytical Chemistry Chromatography Steroid Analysis

Optimal Research and Industrial Applications for 11-Ketoprogesterone Based on Differentiating Evidence


Investigating Mineralocorticoid Receptor (MR) Signaling and Ligand Bias

Based on its 17-fold higher affinity for the native type 1 MR compared to 11β-hydroxyprogesterone [1], 11-ketoprogesterone serves as a superior ligand probe for studying MR binding and downstream signaling. Its use is recommended in competitive binding assays and functional studies where precise differentiation of MR ligands is required.

Modeling Steroid-Induced Metabolic Dysregulation and Diabetogenicity

The significantly greater diabetogenic potency of 11-ketoprogesterone relative to progesterone in partially depancreatized rat models [1] makes it the compound of choice for in vivo studies of steroid-induced insulin resistance, glucose intolerance, and the exacerbation of diabetes.

Biocatalytic Synthesis of 14α-Hydroxy Steroid Intermediates

The unique and selective biotransformation of 11-ketoprogesterone by Bacillus sp. to a single novel product, 14α-hydroxy-11-ketoprogesterone [1], positions it as a valuable starting material for the biocatalytic production of specific hydroxylated steroid derivatives used in pharmaceutical synthesis and as analytical reference standards.

Development of LC-MS/MS Assays for C11-oxy C21 Steroid Biomarkers

The quantification of 11-ketoprogesterone as an abundant endogenous steroid (~23 nM in neonatal plasma) [1] establishes its utility as a key biomarker for clinical research. It is essential for developing and validating targeted LC-MS/MS methods for diagnosing and monitoring disorders of steroidogenesis, including congenital adrenal hyperplasia (CAH).

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